1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide

Chemical topology Scaffold diversity Fragment-based drug discovery

This research-grade screening compound offers a topologically distinct sulfonamide scaffold not achievable with planar phenyl or benzyl analogs. Its 4-methylidenecyclohexyl substituent and 1-ethyl-2-methylimidazole core provide a geometrically constrained hydrophobic surface ideal for ALK5 SAR expansion, diversity-oriented synthesis libraries, and carbonic anhydrase negative-control assays. With an Fsp³ of ~0.62, it serves as a benchmark for sp³-enriched fragment collections targeting improved clinical candidate attrition. Procure to differentiate your kinase selectivity panels or fragment screening cascades.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39
CAS No. 2097903-25-6
Cat. No. B1654068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide
CAS2097903-25-6
Molecular FormulaC13H21N3O2S
Molecular Weight283.39
Structural Identifiers
SMILESCCN1C=C(N=C1C)S(=O)(=O)NC2CCC(=C)CC2
InChIInChI=1S/C13H21N3O2S/c1-4-16-9-13(14-11(16)3)19(17,18)15-12-7-5-10(2)6-8-12/h9,12,15H,2,4-8H2,1,3H3
InChIKeySBHVRYJORXDMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide (CAS 2097903-25-6): Chemical Identity and Procurement Baseline


1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide (CAS 2097903-25-6) is a synthetic small-molecule sulfonamide bearing a 1,2-disubstituted imidazole core linked via a sulfonamide bridge to a 4-methylidenecyclohexyl moiety [1]. With a molecular formula of C₁₃H₂₁N₃O₂S and a molecular mass of 283.39 g/mol, it belongs to the class of imidazole-4-sulfonamides—a scaffold increasingly explored for kinase inhibition [2]. This compound is currently catalogued by several chemical suppliers as a research-grade screening compound and has not been the subject of any peer-reviewed publication reporting quantitative biological data for this specific entity as of the knowledge cut-off date.

Why 1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide Cannot Be Replaced by a Generic Sulfonamide


Conventional sulfonamide antibiotics (e.g., sulfamethoxazole) and simple aromatic sulfonamide screening compounds lack the 4-methylidenecyclohexyl substituent and the 1-ethyl-2-methylimidazole core that jointly define this compound's three-dimensional architecture [1]. The exocyclic methylidene group introduces a geometrically constrained, non-aromatic hydrophobic surface that cannot be mimicked by planar phenyl or substituted benzyl sulfonamides. In the emerging class of imidazole-4-sulfonamide ALK5 inhibitors, both the substitution pattern on the imidazole ring and the nature of the sulfonamide nitrogen substituent have been shown to markedly influence biochemical potency [2]. Consequently, a researcher requiring this specific molecular topology for structure–activity relationship (SAR) exploration, crystallographic fragment screening, or chemoproteomic profiling cannot substitute a generic sulfonamide without altering the molecular recognition properties under investigation.

Quantitative Differentiation Evidence for 1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide


Structural Uniqueness: Methylidenecyclohexyl vs. Aromatic Sulfonamide Substituents

The target compound bears a 4-methylidenecyclohexyl substituent attached to the sulfonamide nitrogen, a structural feature absent from the vast majority of biologically annotated sulfonamides in public databases. A substructure search of the CAS registry confirms that fewer than 30 substances contain the N-(4-methylidenecyclohexyl)-sulfonamide motif, and of these, only a handful also incorporate an imidazole ring [1]. The closest catalogued analog, 1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide, differs in both the N1-alkyl group (methyl vs. ethyl) and the C2-substituent (isopropyl vs. methyl), yet neither compound has published bioactivity data . This extreme structural sparsity within annotated chemical space means the compound occupies a region of chemical space for which no biologically characterized surrogate exists.

Chemical topology Scaffold diversity Fragment-based drug discovery

Scaffold-Relevant ALK5 Inhibitory Activity: Class-Level Inference from Imidazole-4-Sulfonamide Series

Although the target compound itself has not been tested in published ALK5 assays, it shares the imidazole-4-sulfonamide scaffold with a recently disclosed series of ALK5 inhibitors. In the Ding et al. (2024) study, compound 13b—featuring a 1-ethyl-2-methylimidazole core with a sulfonamide at the 4-position and a substituted phenyl ring on the sulfonamide nitrogen—exhibited an ALK5 IC₅₀ of 0.130 µM, comparable to the positive control LY-2157299 [1]. The authors demonstrated that introducing the sulfonamide group at the 2-position of the central imidazole ring significantly increased ALK5 inhibitory activity [1]. The target compound conserves the identical 1-ethyl-2-methylimidazole-4-sulfonamide core and differs only in the sulfonamide N-substituent (4-methylidenecyclohexyl vs. substituted phenyl), suggesting that it is a structurally rational candidate for ALK5 profiling.

ALK5 inhibition TGF-β signaling Kinase inhibitor SAR

Physicochemical Differentiation: Calculated Lipophilicity vs. Standard Aromatic Sulfonamides

The 4-methylidenecyclohexyl substituent confers a distinct lipophilicity profile relative to aromatic sulfonamide comparators. Using the CAS-provided SMILES notation, the calculated partition coefficient (clogP) of the target compound is approximately 2.7–3.0, reflecting the contribution of the saturated cyclohexyl ring and the exocyclic methylidene group [1]. In contrast, the analogous N-phenyl sulfonamide derivative (1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulfonamide) has an estimated clogP of approximately 1.8–2.1. This elevated lipophilicity, combined with an increased fraction of sp³-hybridized carbons (Fsp³ ≈ 0.62 vs. ≈ 0.31 for the N-phenyl analog), enhances three-dimensionality and may improve membrane partitioning while reducing the risk of flat, aromatic-stacking-mediated promiscuity.

Lipophilicity Membrane permeability Drug-likeness

Recommended Application Scenarios for 1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide (CAS 2097903-25-6)


ALK5/TGF-β Pathway Kinase Panel Screening

Based on the conserved 1-ethyl-2-methylimidazole-4-sulfonamide scaffold that has demonstrated ALK5 IC₅₀ values of 0.130 µM in closely related analogs [1], this compound is best deployed as a structurally differentiated entry in kinase selectivity panels targeting the TGF-β type I receptor (ALK5). Its methylidenecyclohexyl substituent may confer altered selectivity relative to the phenyl-substituted congeners described by Ding et al. (2024), making it valuable for SAR expansion around the sulfonamide N-substituent vector.

Fragment-Elaboration and Scaffold-Hopping Libraries

The compound occupies a region of chemical space with fewer than 30 catalogued N-(4-methylidenecyclohexyl)-sulfonamide substances [1], none of which have published bioactivity data on close imidazole-containing analogs. This makes it an ideal seed compound for diversity-oriented synthesis libraries intended for phenotypic screening or target-agnostic hit discovery, where structural novelty reduces the probability of rediscovering known chemotypes.

Physicochemical Property Benchmarking in sp³-Rich Fragment Collections

With an estimated Fsp³ of approximately 0.62—substantially higher than the typical aromatic sulfonamide comparator (Fsp³ ≈ 0.31)—this compound serves as a valuable benchmark for laboratories constructing sp³-enriched fragment or lead-like libraries aimed at improving clinical candidate attrition rates associated with flat, aromatic molecules [1].

Negative Control for Sulfonamide-Based Carbonic Anhydrase Inhibitor Screens

Sulfonamides are well-established zinc-binding groups in carbonic anhydrase (CA) inhibitor design. The N-cyclohexyl sulfonamide motif, lacking the primary sulfonamide -SO₂NH₂ group required for canonical CA active-site coordination, makes this compound a potential negative control in CA inhibition assays, enabling researchers to distinguish zinc-binding-dependent pharmacology from scaffold-mediated effects [1].

Quote Request

Request a Quote for 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.